molecular formula C23H31N3O4S2 B6583660 N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251705-62-0

N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B6583660
CAS RN: 1251705-62-0
M. Wt: 477.6 g/mol
InChI Key: LVLZTXBDUPYXHT-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and piperazine rings, as well as the sulfonyl and carboxamide groups . These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the piperazine ring, and the sulfonyl and carboxamide groups . These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiophene and piperazine rings, as well as the sulfonyl and carboxamide groups . These groups could potentially affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . These techniques can provide valuable information about the compound’s structure and properties .

Electronic Properties

The compound’s electronic properties can be studied using DFT calculations . The HOMO–LUMO energy gap, for instance, can provide insights into the compound’s reactivity and stability .

Nonlinear Optical Properties

The compound exhibits significant nonlinear optical properties . Its first hyperpolarizability value is calculated to be 25 times greater than that of urea, suggesting it has very good nonlinear optical properties .

Thermodynamic Properties

The compound’s thermodynamic properties such as heat capacity, entropy, enthalpy change, and Gibbs free energy can be investigated . These properties can provide insights into the compound’s stability under different conditions .

Biological Activity

The compound can be evaluated for its biological activity . Antimicrobial activity studies can be carried out to evaluate the biological activity of this synthesized complex .

Dopamine D3 Receptor Antagonist

The compound could potentially be used as a high-affinity antagonist for the dopamine D3 receptor (D3R) . D3R antagonists are sought for treating substance use disorders, and positron emission tomography (PET) with an effective D3R radioligand could be a useful tool for the development of such therapeutics .

Benzamides

The compound belongs to the class of benzamides , which are of biological interest due to their many pharmacological properties . Benzamides are one of the most important classes of chemical compounds used in new drug discovery .

Mechanism of Action

Target of Action

The primary targets of N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide are the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, neurotransmitter release, and cellular proliferation .

Mode of Action

This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation and an increase in apoptosis . Interestingly, the apoptotic induction is independent of the α1-adrenoceptor blocking action .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are influenced by this compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in the BPH-1 cell line .

Result of Action

In vivo, the compound exhibits better performance than naftopidil in preventing the progression of rat prostatic hyperplasia . In vitro, the compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .

Action Environment

The action, efficacy, and stability of N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s action was evaluated in an estrogen/androgen-induced rat BPH model and human BPH-1 cell line . .

properties

IUPAC Name

N-cycloheptyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-30-20-10-6-9-19(17-20)25-12-14-26(15-13-25)32(28,29)21-11-16-31-22(21)23(27)24-18-7-4-2-3-5-8-18/h6,9-11,16-18H,2-5,7-8,12-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZTXBDUPYXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

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